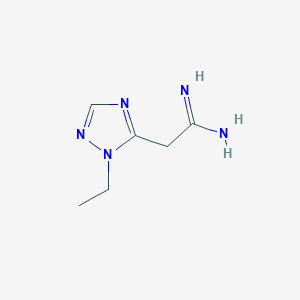

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)acetimidamide

Beschreibung

Eigenschaften

Molekularformel |

C6H11N5 |

|---|---|

Molekulargewicht |

153.19 g/mol |

IUPAC-Name |

2-(2-ethyl-1,2,4-triazol-3-yl)ethanimidamide |

InChI |

InChI=1S/C6H11N5/c1-2-11-6(3-5(7)8)9-4-10-11/h4H,2-3H2,1H3,(H3,7,8) |

InChI-Schlüssel |

NHKBZFRQVBZOTN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=NC=N1)CC(=N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Specific Preparation of Acetimidamide-Substituted 1,2,4-Triazoles

A key precedent for acetimidamide formation on 1,2,4-triazole rings involves the condensation of dimethylacetamide dimethylacetal with primary amides, which has been used to prepare 3-methyl-5-substituted-1,2,4-triazoles with acetimidamide groups. This approach can be adapted for the ethyl-substituted triazole by:

- N-alkylation of the triazole ring at N1 with ethyl groups.

- Subsequent reaction of the 5-position with dimethylacetamide dimethylacetal to form the acetimidamide moiety.

Continuous Flow Synthesis Approach

Recent advances have demonstrated the use of continuous flow conditions to improve the synthesis of 1,2,4-triazole derivatives, including acetimidamide-substituted analogs. Key parameters influencing the yield and purity include:

| Entry | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | DMSO | 120 | 13.3 | 72 | >90 |

- DMSO is preferred over DMF due to easier removal during work-up.

- Mild pressure (1 bar) and controlled temperature optimize conversion.

- Continuous flow allows telescoping of N-alkylation and acetimidamide formation without intermediate isolation.

Batch Synthesis Route

The traditional batch synthesis involves:

- Starting from 1-ethyl-1H-1,2,4-triazole.

- Reacting with ethyl bromoacetate or similar alkylating agents to introduce the acetyl group at C5.

- Conversion of the ester to acetimidamide by treatment with ammonia or amidine sources.

Microwave-assisted synthesis has also been reported to accelerate related triazole ring formation and functionalization steps, reducing reaction times and improving yields.

Detailed Reaction Scheme for Preparation

Stepwise Synthesis Outline

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N1-Alkylation | 1H-1,2,4-Triazole + Ethyl bromide, base | 1-Ethyl-1H-1,2,4-triazole |

| 2 | C5-Ester Introduction | Reaction with ethyl bromoacetate, acetone | 1-Ethyl-5-(ethoxycarbonylmethyl)-1,2,4-triazole |

| 3 | Ester to Acetimidamide | Treatment with ammonia or amidine in solvent | 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetimidamide |

Notes on Conditions

- Alkylation is typically performed under mild basic conditions (e.g., K2CO3) in polar aprotic solvents.

- Ester conversion to acetimidamide can be achieved by reaction with ammonia or amidines under reflux or microwave irradiation.

- Continuous flow conditions can integrate steps 2 and 3 for improved efficiency.

Research Findings and Comparative Analysis

- Continuous flow and microwave methods offer significant improvements in reaction time and purity.

- The acetimidamide formation step is critical and benefits from controlled temperature and solvent choice.

- DMSO is preferred for acetimidamide formation due to ease of removal and high purity outcomes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Wissenschaftliche Forschungsanwendungen

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)acetimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)acetimidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine

- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Uniqueness

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)acetimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Biologische Aktivität

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetimidamide is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

The molecular formula of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetimidamide is C6H11N5, with a molecular weight of 153.19 g/mol. Its structure features a triazole ring that is pivotal in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H11N5 |

| Molecular Weight | 153.19 g/mol |

| IUPAC Name | 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetimidamide |

| InChI Key | NHKBZFRQVBZOTN-UHFFFAOYSA-N |

The biological activity of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetimidamide is primarily attributed to its interaction with various biological targets. The triazole moiety can form hydrogen bonds with enzymes or proteins, potentially leading to inhibition or modulation of their activity.

Enzyme Inhibition

Research indicates that compounds with triazole rings often inhibit cytochrome P450 enzymes and other key metabolic pathways. This inhibition can disrupt cellular processes in pathogens or cancer cells, leading to therapeutic effects.

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetimidamide against various bacterial and fungal strains. For instance:

- Fungal Inhibition : It has shown promising results against Candida species and other fungal pathogens.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms remain under investigation but may involve interference with cell cycle progression.

Case Studies and Research Findings

Several research articles have documented the biological activities of triazole derivatives similar to 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetimidamide:

- Comparative Study on Alkylating Agents : A study published in Journal of Medicinal Chemistry explored the comparative biological activity of alkylating agents and noted the potential of triazole derivatives in cancer therapy .

- Antifungal Activity : Research highlighted the effectiveness of triazole compounds against various fungi, confirming their utility in treating fungal infections .

- Synthesis and Biological Evaluation : Another study focused on synthesizing related compounds and evaluating their biological activities, which supports the potential use of triazole derivatives in medicinal applications .

Q & A

Q. What are the standard synthetic routes for 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetimidamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic attack by acetimidamide on the nitrogen atom of 1-ethyl-1H-1,2,4-triazole under controlled conditions. Key variables include catalysts (e.g., pyridine), solvents (e.g., ethanol or DMF), and temperature (reflux at ~150°C). Optimizing residence time and solvent polarity in continuous-flow systems can enhance yield (up to 85%) and purity (>95%) by minimizing side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Structural confirmation relies on FTIR (to identify functional groups like C=N and NH₂), H/C NMR (to resolve ethyl and triazole protons), and X-ray crystallography (to determine bond angles and spatial arrangement). Mass spectrometry validates molecular weight (153.19 g/mol) and fragmentation patterns .

Q. What are the key chemical reactions this compound undergoes, and how do they expand its utility in organic synthesis?

The compound participates in:

- Oxidation : Using H₂O₂ or KMnO₄ to form nitro derivatives.

- Reduction : With NaBH₄ to generate amine intermediates.

- Substitution : Nucleophilic displacement of the acetimidamide group for functionalization (e.g., coupling with thiols or halides). These reactions enable derivatization for drug discovery and material science .

Q. What are the documented biological activities of triazole-acetimidamide derivatives, and how are they assayed?

Triazole derivatives exhibit antimicrobial, antifungal, and anticancer properties. Standard assays include:

Q. How should researchers handle stability and storage challenges for this compound?

The compound is stable at room temperature in inert atmospheres but hydrolyzes under acidic/basic conditions. Store in amber vials at -20°C with desiccants. Monitor degradation via HPLC or TLC, particularly for sulfhydryl or amide bond instability .

Advanced Research Questions

Q. How can researchers optimize the continuous-flow synthesis of acetimidamide derivatives to improve scalability?

A two-step continuous-flow system with coil reactors (10 mL volume) and peristaltic pumps reduces reaction time and improves reproducibility. Key parameters:

- Residence Time : 30–60 minutes for complete conversion.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.

- Catalyst Loading : Zeolite-Y (0.01 M) increases cyclization efficiency .

Q. What strategies resolve contradictions in reported biological activities of triazole-based acetimidamides across different studies?

Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies:

Q. What computational approaches predict the interaction of this compound with biological targets, and how do they guide experimental design?

Molecular docking (AutoDock Vina) and MD simulations model binding to targets like CYP51 (antifungal) or EGFR (anticancer). Key steps:

- Ligand Preparation : Optimize protonation states at physiological pH.

- Binding Affinity Scoring : Prioritize compounds with ΔG < -8 kcal/mol.

- In Silico ADMET : Predict bioavailability and toxicity via SwissADME .

Q. How do reaction intermediates influence the stereochemical outcome of triazole-acetimidamide derivatives?

Racemization at the acetimidamide α-carbon can occur during synthesis. Chiral HPLC or circular dichroism monitors enantiopurity. Use chiral catalysts (e.g., BINOL-phosphoric acid) to enforce stereocontrol .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.